molecular formula C15H18N2O5 B2544045 ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 338954-21-5

ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B2544045
CAS No.: 338954-21-5
M. Wt: 306.318
InChI Key: SKVFIINVLKARJO-CXUHLZMHSA-N
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Description

Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound featuring a combination of oxazole and carboxylate groups, linked via phenoxy and methoxyimino functionalities. This compound finds applications in various scientific fields due to its unique structural characteristics and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves a multi-step process:

  • Formation of the oxazole ring: : This step often starts with a cyclization reaction involving suitable precursors under acidic or basic conditions.

  • Introduction of the phenoxy group: : This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced via an alkyl halide intermediate.

  • Addition of the methoxyimino group: : A methoxyimino group can be added through a condensation reaction using methoxyamine and formaldehyde.

  • Esterification: : Finally, the carboxylic acid group is esterified using ethanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production methods are typically scaled up versions of laboratory protocols. These processes are optimized for yield and cost-effectiveness, involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the methoxyimino group can produce corresponding amine derivatives using agents like sodium borohydride.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

  • Oxidized derivatives: : Formation of hydroxyl and ketone functionalities.

  • Reduced derivatives: : Amines and imines.

  • Substituted products: : Various phenoxy substituted compounds.

Scientific Research Applications

Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is utilized in multiple scientific disciplines:

  • Chemistry: : As a building block for more complex organic molecules in synthetic chemistry.

  • Biology: : Studied for its potential interactions with biological molecules and as a probe in biochemical assays.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: : Used in the development of novel materials and coatings due to its reactive nature.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It can interact with enzymes, receptors, or nucleic acids, depending on its chemical structure and the specific functional groups present.

  • Pathways: : The pathways often involve binding to active sites of proteins or incorporation into metabolic cycles, leading to inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds might include:

  • Ethyl 5-(phenoxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate: : Lacks the methoxyimino group, leading to different reactivity and biological properties.

  • 5-({2-[(1E)-(Methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: : Non-esterified version, affecting solubility and reactivity.

  • Mthis compound: : Methyl ester variant, with potentially different pharmacokinetic properties.

Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in scientific research and industry.

Properties

IUPAC Name

ethyl 5-[[2-[(E)-methoxyiminomethyl]phenoxy]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-3-20-15(18)13-8-12(22-17-13)10-21-14-7-5-4-6-11(14)9-16-19-2/h4-7,9,12H,3,8,10H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVFIINVLKARJO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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